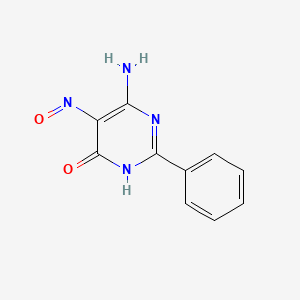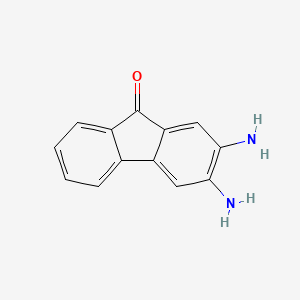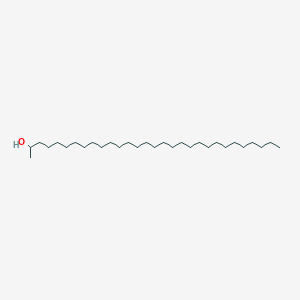
Triacontan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triacontan-2-OL is a long-chain fatty alcohol with the molecular formula C30H62O. It is a saturated primary alcohol, which means it has a straight-chain structure with no double bonds. This compound is found naturally in plant cuticle waxes and beeswax. It is known for its role as a plant growth regulator, enhancing various physiological processes in plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triacontan-2-OL can be synthesized through several methods. One common approach involves the reduction of triacontanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as beeswax or plant waxes. The extraction process includes grinding the raw material, followed by solvent extraction using alcohol, methanol, or acetone. The extract is then purified through column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Triacontan-2-OL undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to triacontanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to triacontane using strong reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Triacontanoic acid.
Reduction: Triacontane.
Substitution: Alkyl halides such as triacontyl chloride or triacontyl bromide.
Applications De Recherche Scientifique
Triacontan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying long-chain alcohols and their reactions.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Mécanisme D'action
Triacontan-2-OL exerts its effects primarily through its role as a plant growth regulator. It enhances the physiological efficiency of plant cells by boosting photosynthesis, protein biosynthesis, and enzyme activity. It also modulates the activation of stress tolerance mechanisms in plants, helping them adapt to environmental stressors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triacontanol: Another long-chain fatty alcohol with similar plant growth regulatory properties.
Octacosanol: A long-chain alcohol found in plant waxes with similar physiological effects on plants.
Hexacosanol: Another long-chain alcohol with comparable properties.
Uniqueness
Triacontan-2-OL is unique due to its specific molecular structure and its potent effects as a plant growth regulator. It is particularly effective in enhancing photosynthesis and nutrient transport in plants, making it a valuable compound in agricultural research and applications .
Propriétés
Numéro CAS |
13230-67-6 |
|---|---|
Formule moléculaire |
C30H62O |
Poids moléculaire |
438.8 g/mol |
Nom IUPAC |
triacontan-2-ol |
InChI |
InChI=1S/C30H62O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(2)31/h30-31H,3-29H2,1-2H3 |
Clé InChI |
XAAKDEWWCWOBJC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



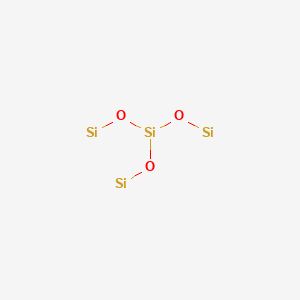

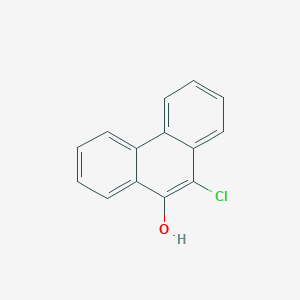
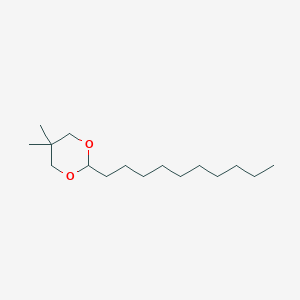
![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)
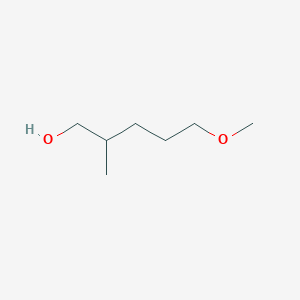

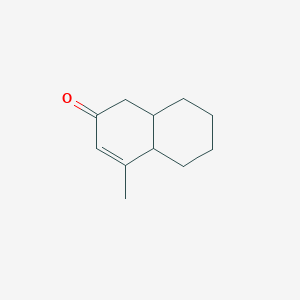
![4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14729215.png)
